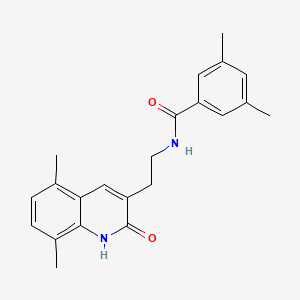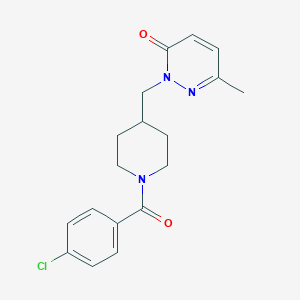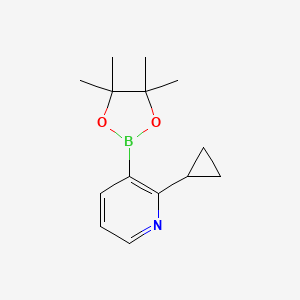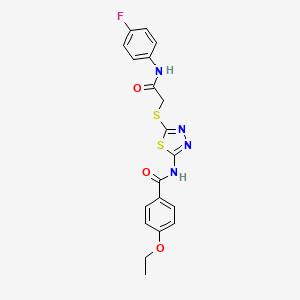
N-(3-chloro-2-methylphenyl)-8-methoxy-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-8-methoxy-2H-chromene-3-carboxamide, also known as CM-11, is a synthetic cannabinoid compound that has gained increasing attention in the scientific community due to its potential therapeutic applications. CM-11 belongs to the family of indole-derived synthetic cannabinoids, which are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant.
科学的研究の応用
Synthesis and Chemical Properties
- N-(3-chloro-2-methylphenyl)-8-methoxy-2H-chromene-3-carboxamide and similar derivatives can be synthesized through efficient methods. For instance, a one-pot three-component protocol for synthesizing related indolyl-4H-chromene-3-carboxamides was developed, showcasing an efficient synthetic strategy with features like short reaction time, broad substrate scope, and high yield (Subbareddy & Sumathi, 2017). Additionally, crystal structures of similar compounds have been studied, revealing their planar molecular structure and anti conformations with respect to the C—N rotamer of the amide (Gomes et al., 2015).
Biological Activities
- Chromene-3-carboxamide derivatives have demonstrated significant biological activities. For instance, various 4H-chromene-3-carboxamide derivatives were evaluated for antioxidant and antibacterial properties, with some showing good activity in these areas (Subbareddy & Sumathi, 2017). In another study, chromenones linked to the 1,2,3-triazole ring system were synthesized and evaluated for their anti-ChE activity, with some compounds showing significant activity (Saeedi et al., 2017).
Chemical Sensing Applications
- Certain chromene-3-carboxamide derivatives have been used in the development of selective chemosensors. For example, a study described the synthesis of a fluorescence chemosensor based on a coumarin fluorophore for selective detection of Cu2+ and H2PO4− (Meng et al., 2018).
Material Science Applications
- Chromene-3-carboxamide derivatives have also found applications in material science. For instance, novel heteroaromatic polyamides containing photosensitive coumarin groups in the main chain were synthesized, demonstrating good film-forming capability and strong UV-vis absorption (Nechifor, 2009).
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-8-methoxy-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-11-14(19)6-4-7-15(11)20-18(21)13-9-12-5-3-8-16(22-2)17(12)23-10-13/h3-9H,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSLKCBUEBUERB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl imidazo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2695272.png)
![Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2695273.png)


![2-[(2,4,6-Trichloropyridin-3-yl)sulfonylamino]propanamide](/img/structure/B2695277.png)

![(E)-3-(phenylsulfonyl)-N1-(pyridin-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2695282.png)



![6-Butyl-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2695287.png)
![N-(4-chloro-2-fluorophenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2695289.png)
![6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2695291.png)